molecular formula C18H15N3S B13877415 N-benzyl-3-(4H-pyrrolo[2,3-d][1,3]thiazol-5-yl)aniline

N-benzyl-3-(4H-pyrrolo[2,3-d][1,3]thiazol-5-yl)aniline

Cat. No.: B13877415
M. Wt: 305.4 g/mol
InChI Key: REMVHHSKDMOWKD-UHFFFAOYSA-N
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Description

N-benzyl-3-(4H-pyrrolo[2,3-d][1,3]thiazol-5-yl)aniline is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a benzyl group, a pyrrolo[2,3-d][1,3]thiazole ring, and an aniline moiety. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-(4H-pyrrolo[2,3-d][1,3]thiazol-5-yl)aniline typically involves multi-step organic reactions. One common method involves the cyclization of o-aminoalkynylthiazoles via microwave-assisted 5-endo-dig cyclization . This method is advantageous due to its efficiency and high yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-(4H-pyrrolo[2,3-d][1,3]thiazol-5-yl)aniline undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.

    Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazonoyl halides, arylidenemalononitrile, and triethylamine . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various derivatives of thiazole and pyrrolo[2,3-d][1,3]thiazole, which have been shown to possess significant biological activities .

Scientific Research Applications

N-benzyl-3-(4H-pyrrolo[2,3-d][1,3]thiazol-5-yl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-3-(4H-pyrrolo[2,3-d][1,3]thiazol-5-yl)aniline involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes and receptors, thereby modulating various biochemical pathways. For example, it has been shown to inhibit the aggregation factor of human platelets and poly (ADP-ribose) polymerase-1 .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives such as benzothiazole and pyrazolo[3,4-d]thiazoles . These compounds share structural similarities but differ in their specific functional groups and biological activities.

Uniqueness

What sets N-benzyl-3-(4H-pyrrolo[2,3-d][1,3]thiazol-5-yl)aniline apart is its unique combination of a benzyl group, a pyrrolo[2,3-d][1,3]thiazole ring, and an aniline moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H15N3S

Molecular Weight

305.4 g/mol

IUPAC Name

N-benzyl-3-(4H-pyrrolo[2,3-d][1,3]thiazol-5-yl)aniline

InChI

InChI=1S/C18H15N3S/c1-2-5-13(6-3-1)11-19-15-8-4-7-14(9-15)16-10-17-18(21-16)20-12-22-17/h1-10,12,19,21H,11H2

InChI Key

REMVHHSKDMOWKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC=CC(=C2)C3=CC4=C(N3)N=CS4

Origin of Product

United States

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